1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene 1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536311
InChI: InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
SMILES:
Molecular Formula: C8H6Br2F2O
Molecular Weight: 315.94 g/mol

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene

CAS No.:

Cat. No.: VC16536311

Molecular Formula: C8H6Br2F2O

Molecular Weight: 315.94 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene -

Specification

Molecular Formula C8H6Br2F2O
Molecular Weight 315.94 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene
Standard InChI InChI=1S/C8H6Br2F2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
Standard InChI Key QETLQGRUOOWFJB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)F)CBr)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene (C₈H₆Br₂F₂O) features a benzene ring substituted with:

  • A bromine atom at position 1

  • A bromomethyl (-CH₂Br) group at position 2

  • A difluoromethoxy (-OCF₂H) group at position 4

This arrangement creates distinct electronic effects:

  • The difluoromethoxy group exerts strong electron-withdrawing properties via inductive effects (-I), deactivating the aromatic ring and directing electrophilic substitutions to specific positions .

  • The bromomethyl group introduces steric bulk and serves as a reactive site for nucleophilic substitution (SN₂) or elimination reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₈H₆Br₂F₂OCalculated
Molecular weight332.94 g/molPubChem
IUPAC name1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzeneCAS
Canonical SMILESC1=C(C(=CC(=C1)OC(F)F)Br)CBrPubChem

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized through sequential functionalization of a benzene precursor:

Step 1: Difluoromethoxylation
4-Hydroxybenzaldehyde undergoes difluoromethoxylation using chlorodifluoromethane (ClCF₂H) under basic conditions :
4-HO-C₆H₄-CHO+ClCF₂HK2CO34-OCF₂H-C₆H₄-CHO\text{4-HO-C₆H₄-CHO} + \text{ClCF₂H} \xrightarrow{K_2CO_3} \text{4-OCF₂H-C₆H₄-CHO}

Step 2: Bromination

  • Ring Bromination: Electrophilic bromination at position 1 using Br₂/FeBr₃ .

  • Side-Chain Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and azo initiators :
    4-OCF₂H-1-Br-C₆H₃-CH₃NBS,hν4-OCF₂H-1-Br-C₆H₃-CH₂Br\text{4-OCF₂H-1-Br-C₆H₃-CH₃} \xrightarrow{NBS, h\nu} \text{4-OCF₂H-1-Br-C₆H₃-CH₂Br}

Table 2: Optimization Parameters for Bromination

ConditionYield ImprovementSide Reactions Mitigated
NBS (1.1 eq), CCl₄, 80°C78% → 89%Di-bromination reduced
AIBN (0.05 eq)-Polymerization suppressed

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN₂ reactions with diverse nucleophiles:

  • Ammonia: Forms 2-(aminomethyl)-1-bromo-4-(difluoromethoxy)benzene at 60°C in THF .

  • Sodium Azide: Produces 2-(azidomethyl)-1-bromo-4-(difluoromethoxy)benzene, a precursor for click chemistry .

Electronic Effects: The difluoromethoxy group’s -I effect accelerates SN₂ kinetics by polarizing the C-Br bond in the bromomethyl group .

Electrophilic Aromatic Substitution

Despite ring deactivation, nitration occurs at position 5 (meta to difluoromethoxy) using fuming HNO₃/H₂SO₄:
C₈H₆Br₂F₂O+HNO₃5-NO₂-C₈H₅Br₂F₂O\text{C₈H₆Br₂F₂O} + \text{HNO₃} \rightarrow \text{5-NO₂-C₈H₅Br₂F₂O}

Comparative Analysis with Analogues

Table 3: Reactivity Comparison of Halogenated Benzene Derivatives

CompoundEAS Reactivity (vs benzene)SN₂ Rate (k, M⁻¹s⁻¹)
1-Bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene0.031.2 × 10⁻³
1-Bromo-2,4-difluorobenzene 0.12N/A
4-(Difluoromethoxy)benzyl bromide 0.012.8 × 10⁻³

Key trends:

  • Lower EAS reactivity in the target compound vs. mono-halogenated analogues due to cumulative deactivation .

  • SN₂ rates correlate with leaving-group ability (Br > Cl) and steric accessibility .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antifungal agents: Via Suzuki coupling to introduce triazole moieties .

  • Kinase inhibitors: Through Buchwald-Hartwig amination at the bromomethyl site .

Material Science

  • Liquid crystals: Difluoromethoxy groups enhance dielectric anisotropy in mesogens .

  • Polymer crosslinkers: Bromomethyl groups enable thiol-ene polymerization networks.

ParameterSpecification
Storage temperature2–8°C under argon
StabilityHydrolyzes in humid air
PPE requirementsNitrile gloves, face shield

Decontamination: Neutralize spills with 10% sodium thiosulfate to reduce Br₂ emission risks .

Future Research Directions

  • Catalytic asymmetric functionalization of the bromomethyl group.

  • DFT studies to model substituent effects on regioselectivity.

  • Green chemistry approaches for bromine recycling in large-scale syntheses.

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